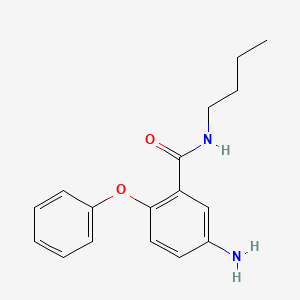

Benzamide, 5-amino-N-butyl-2-phenoxy-

Description

Significance of Substituted Benzamide (B126) Scaffolds in Bioactive Compound Discovery

The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs and investigational molecules. These compounds exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. The versatility of the benzamide core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The amide bond within the benzamide structure is a key feature, providing a stable linkage that is relatively resistant to metabolic degradation. This stability, coupled with the capacity to form crucial hydrogen bonds with biological targets, makes the benzamide scaffold an attractive starting point for the design of new therapeutic agents. mdpi.com Researchers have successfully developed novel benzamide derivatives targeting a range of biological entities, from enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) in cancer therapy to receptors involved in neurological disorders. mdpi.comnih.gov

| Pharmacological Activity | Example Target/Application | Reference |

| Anticancer | PARP-1 inhibitors | nih.gov |

| Anti-inflammatory | COX-1 and COX-2 inhibition | |

| Antimicrobial | Antifungal and antibacterial agents | |

| Anticonvulsant | Maximal electroshock seizure (MES) test activity | |

| Antipsychotic | Dopamine D2 and 5-HT2A receptor antagonism | |

| Prokinetic | 5-HT4 receptor agonism | |

| Enzyme Inhibition | Carbonic anhydrase and acetylcholinesterase inhibitors | nih.gov |

Overview of Benzamide Derivatives with Phenoxy and Amino Substitutions in Chemical Space

The introduction of phenoxy and amino groups onto the benzamide scaffold significantly expands its chemical and biological diversity. The phenoxy group, an ether linkage to a phenyl ring, can influence the molecule's conformation, lipophilicity, and potential for pi-stacking interactions with biological targets. Research has demonstrated that 2-phenoxybenzamides possess promising multi-stage activity against various strains of P. falciparum, the parasite responsible for malaria. researchgate.net The synthesis and evaluation of these derivatives have provided valuable insights into their structure-activity relationships, highlighting the impact of the diaryl ether partial structure on their biological activity. researchgate.net

Similarly, the incorporation of an amino group can have a profound effect on a molecule's properties. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can influence the compound's solubility and pharmacokinetic profile. Amino-substituted benzamide derivatives have been investigated for their antioxidant properties, with studies showing that the position and nature of the amino and other substituents on the phenyl ring are crucial for their activity. acs.orgresearchgate.net The presence of an amino group can also be a key pharmacophoric feature for interaction with specific biological targets.

Rationale for Academic Research on 5-amino-N-butyl-2-phenoxybenzamide Analogues

The specific combination of structural features in Benzamide, 5-amino-N-butyl-2-phenoxy- provides a strong rationale for the academic exploration of its analogues. The core benzamide scaffold offers a proven foundation for biological activity. The 2-phenoxy substituent introduces a diaryl ether motif that has been shown to be important for antiplasmodial activity and can be further explored for other therapeutic applications. researchgate.net The 5-amino group provides a handle for modulating the electronic properties and solubility of the molecule, as well as for forming key interactions with target proteins.

Furthermore, the N-butyl group on the amide nitrogen can influence the compound's lipophilicity and permeability across biological membranes. By systematically modifying each of these components—the substitution pattern on the phenoxy ring, the position and nature of the amino group, and the length and branching of the N-alkyl chain—researchers can generate a library of analogues. The synthesis and biological evaluation of these analogues can lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic properties for a variety of disease targets. nih.govnih.gov This systematic approach allows for a detailed exploration of the structure-activity relationships, contributing to the broader understanding of how to design more effective benzamide-based therapeutics.

Structure

3D Structure

Properties

CAS No. |

400039-35-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

5-amino-N-butyl-2-phenoxybenzamide |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) |

InChI Key |

CEFBVTADBTWUTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 5 Amino N Butyl 2 Phenoxy and Analogues

Retrosynthetic Analysis of the 5-amino-N-butyl-2-phenoxybenzamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzamide (B126), 5-amino-N-butyl-2-phenoxy-, the analysis reveals two primary disconnection points corresponding to the major bond formations: the amide C-N bond and the diaryl ether C-O bond.

Amide Bond Disconnection: The most logical and common disconnection is at the amide bond. This bond can be retrosynthetically cleaved to yield two key precursors: 5-amino-2-phenoxybenzoic acid (or a reactive derivative like its acyl chloride) and n-butylamine. This approach is highly convergent, as it breaks the molecule into its two main components, which can be synthesized separately and coupled in a final step.

Diaryl Ether Bond Disconnection: The second key disconnection is the C-O bond of the phenoxy group. This breaks down the 5-amino-2-phenoxybenzoic acid precursor into a di-substituted benzene (B151609) ring, such as 2-halo-5-aminobenzoic acid or 2-hydroxy-5-aminobenzoic acid, and a phenol (B47542) derivative. The specific choice of precursors depends on the chosen synthetic route for the ether formation, typically a nucleophilic aromatic substitution.

These disconnections suggest a synthetic strategy where a substituted benzoic acid is first prepared, featuring the phenoxy group, and then coupled with n-butylamine to form the final amide product. The amino group at the 5-position is often introduced in a protected form (e.g., as a nitro group) and reduced at a late stage of the synthesis to avoid unwanted side reactions.

Approaches for Amide Bond Formation in Benzamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For substituted benzamides, two principal methods are widely employed: direct condensation of carboxylic acids and amines, and the acylation of amines with more reactive acyl chlorides.

The direct formation of an amide from a carboxylic acid and an amine is an attractive, atom-economical method. acs.org However, the reaction is challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures (often >100 °C) to drive off water and shift the equilibrium towards the amide product. libretexts.org

Alternatively, a wide array of coupling reagents has been developed to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. d-nb.info

Table 1: Common Coupling Reagents for Direct Amide Synthesis

| Coupling Reagent | Abbreviation | Activating Mechanism | Typical Conditions |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate, a good leaving group. libretexts.org | Room temperature, aprotic solvent (e.g., DCM, DMF). |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. | Room temperature, often with an additive like HOBt to suppress side reactions. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive benzotriazolyl ester. | Room temperature, requires a non-nucleophilic base (e.g., DIPEA). |

Metal-based catalysts, such as those based on boron or titanium, have also been employed to promote the direct condensation of non-activated carboxylic acids and amines. acs.orgd-nb.info

A more traditional and highly reliable method for amide synthesis involves the acylation of an amine with an acyl chloride. libretexts.org This two-step process begins with the conversion of the carboxylic acid to its corresponding acyl chloride, a much more reactive electrophile. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org

The resulting acyl chloride reacts rapidly, often exothermically, with the amine. libretexts.orgresearchgate.net Because the reaction produces hydrogen chloride (HCl) as a byproduct, a base is required to neutralize it. The base prevents the protonation of the starting amine, which would render it non-nucleophilic. libretexts.org Commonly used bases include pyridine (B92270) or a tertiary amine like triethylamine (B128534) (TEA). researchgate.net The Schotten-Baumann reaction conditions, which use an aqueous base, are also frequently employed. youtube.com

Table 2: Comparison of Amide Formation Methods

| Feature | Condensation with Coupling Reagents | Acylation with Acyl Chlorides |

|---|---|---|

| Starting Materials | Carboxylic Acid, Amine | Carboxylic Acid (to make acyl chloride), Amine |

| Reactivity | Moderate | High, often vigorous libretexts.org |

| Conditions | Generally mild, room temperature | Can be performed at low temperatures (e.g., 0 °C) |

| Byproducts | Urea or phosphonamide derivatives, water | HCl (requires a stoichiometric base for neutralization) |

| Substrate Scope | Very broad, good for sensitive substrates | Broad, but acyl chloride can be sensitive to moisture and incompatible with certain functional groups |

| Key Advantage | One-pot procedure from the acid | High reactivity and often high yields |

Strategies for Incorporating the N-butyl Moiety

For the synthesis of Benzamide, 5-amino-N-butyl-2-phenoxy-, the N-butyl group is most commonly introduced via the amide bond-forming step itself. The selection of n-butylamine as the amine component in either the direct condensation or acyl chloride acylation methods directly installs the desired moiety onto the amide nitrogen. This is the most convergent and efficient strategy.

An alternative, though less direct, approach would be the N-alkylation of a pre-formed primary amide, 5-amino-2-phenoxybenzamide. This can be achieved by reacting the amide with a butyl electrophile, such as butyl bromide or butyl iodide. escholarship.org However, N-alkylation of amides can be challenging. Amides are relatively weak nucleophiles, and the reaction often requires a strong base (e.g., NaH) to deprotonate the amide nitrogen, making it more nucleophilic. escholarship.org These harsh conditions may not be compatible with other functional groups on the molecule. Furthermore, there is a risk of O-alkylation as a competing side reaction. Recent developments have focused on milder, catalytic methods for N-alkylation using alcohols or employing transition metal catalysts. escholarship.orgresearchgate.net

Synthetic Routes for Establishing the 2-Phenoxy Group

The diaryl ether linkage is a key structural feature of the target molecule. Its construction is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a phenoxide acts as the nucleophile.

The classical SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. chemistrysteps.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com In the context of synthesizing the 5-amino-2-phenoxybenzoic acid precursor, this would involve reacting a phenoxide with a 2-halobenzoic acid derivative that is sufficiently activated. For example, a 2-halo-5-nitrobenzoic acid would be a suitable substrate, with the nitro group serving as the activating EWG. The nitro group can then be reduced to the desired amino group later in the synthesis.

A widely used and powerful method for the synthesis of diaryl ethers, especially when the aromatic ring is not strongly activated, is the Ullmann Condensation . wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org Traditional Ullmann conditions required harsh conditions, including high temperatures (often over 200 °C), polar aprotic solvents (like DMF or nitrobenzene), and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to the development of milder, more efficient catalytic systems. These improved methods often use soluble copper(I) salts (e.g., CuI) in the presence of ligands such as diamines (e.g., ethylenediamine) or phenanthroline, which accelerate the reaction and allow it to proceed at lower temperatures. scribd.com

Table 3: Conditions for Diaryl Ether Synthesis via Nucleophilic Displacement

| Method | Key Features | Typical Substrates | Conditions |

|---|---|---|---|

| Classical SNAr | Requires electron-withdrawing groups (ortho/para) on the aryl halide. chemistrysteps.com | Aryl halide (e.g., 2-chloro-5-nitrobenzoic acid), Phenol | Strong base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, DMSO) mdpi.com |

| Ullmann Condensation | Copper-catalyzed reaction. Broader scope than classical SNAr. wikipedia.org | Aryl halide, Phenol | Traditional: Cu powder, high temp (>200 °C). wikipedia.orgModern: Cu(I) salt (e.g., CuI), ligand, base (e.g., Cs₂CO₃), 100-160 °C. mdpi.com |

Direct Oxidation Reactions for Phenoxybenzamide Derivatives

Direct oxidation of the phenoxy moiety in 2-phenoxybenzamide (B1622244) derivatives presents a potential route to introduce hydroxyl groups, which can serve as handles for further functionalization. Research has explored the use of PhIO (iodobenzene diacetate) as an oxidant for such transformations.

A study investigating the oxidation of 2-phenoxybenzamide using PhIO in the presence of a base like KOH and a solvent such as methanol (B129727) did not yield the expected dibenzoxadiazepine derivatives. Instead, it predominantly produced (2-phenoxyphenyl) methyl formate. mdpi.com However, this work led to the discovery of a novel reaction for synthesizing 2-(hydroxyphenoxy)benzamide derivatives. The proposed mechanism involves the formation of an oxonium intermediate through oxidation by PhI=O. mdpi.com This is followed by an intramolecular nucleophilic attack from the amide's nitrogen to form a six-membered intermediate, which then eliminates iodobenzene (B50100) and deprotonates to yield the final hydroxylated product. mdpi.com

It was observed that the amide structure and the diphenyl ether framework are essential for this oxidation reaction to proceed. mdpi.com For instance, substrates with a group in the para position relative to the ether bond, such as 2-(4-methylphenoxy)benzamide, did not undergo the reaction. mdpi.com

Table 1: PhIO-mediated Oxidation of 2-Phenoxybenzamide Derivatives

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenoxybenzamide | 2-(Hydroxyphenoxy)benzamide | - |

| 2 | Oxazanthrene | Oxazanthrenone | 76.8 |

| 3 | 2-(4-Methylphenoxy)benzamide | No Reaction | - |

Data synthesized from research on PhIO-mediated oxidation reactions. mdpi.com

This methodology highlights a specific approach to functionalize the phenoxy ring, which could be adapted for the synthesis of precursors to "Benzamide, 5-amino-N-butyl-2-phenoxy-".

Methodologies for Introducing and Modifying the 5-Amino Substituent

A common and effective strategy for introducing the 5-amino group onto the benzamide ring is through the reduction of a corresponding nitro-substituted precursor. Once the amino group is in place, it can be further derivatized to create a wide range of analogues.

The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. wikipedia.org The 5-nitro analogue of the target compound, "Benzamide, N-butyl-5-nitro-2-phenoxy-", serves as a key intermediate. The reduction of this nitro group to an amine is a critical step in the synthetic sequence.

Several reagents and conditions are available for this transformation, each with its own advantages and substrate compatibility. commonorganicchemistry.com Common methods include:

Catalytic Hydrogenation: This is a frequently employed method using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.commdpi.com It is often clean and high-yielding. For instance, the reduction of various nitro-substituted phenoxybenzamides has been successfully achieved using 15% (m/m) palladium on activated carbon in methanol under a hydrogen atmosphere. mdpi.comresearchgate.net

Metal-based Reductions: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are effective for nitro group reductions and can be milder alternatives to catalytic hydrogenation, offering better tolerance for other reducible functional groups. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and sodium borohydride (B1222165) in the presence of transition metal complexes have also been utilized for the reduction of nitroaromatics. wikipedia.orgjsynthchem.com For example, a combination of 80% hydrazine (B178648) hydrate (B1144303) with FeCl₃ and activated carbon has been used to reduce a nitro group in the synthesis of a related amino compound. atlantis-press.comresearchgate.net

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For example, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd-C | Hydrogen atmosphere, various solvents (e.g., MeOH) | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |

| H₂/Raney Ni | Hydrogen atmosphere | Useful when dehalogenation is a concern | --- |

| Fe/Acid | Acidic medium (e.g., acetic acid) | Mild, tolerates other reducible groups | Stoichiometric amounts of metal required |

| Zn/Acid | Acidic medium (e.g., acetic acid) | Mild, tolerates other reducible groups | Stoichiometric amounts of metal required |

| SnCl₂ | Various solvents | Mild, good for substrates with other reducible groups | Stoichiometric tin salts produced as byproducts |

| Hydrazine Hydrate/FeCl₃ | Ethanol (B145695), elevated temperature | Effective for certain substrates | Use of hydrazine requires caution |

Information compiled from various sources on nitro reduction methodologies. commonorganicchemistry.commdpi.comatlantis-press.comresearchgate.net

Once the 5-amino-N-butyl-2-phenoxybenzamide is synthesized, the primary amino group serves as a versatile point for further chemical modifications. Derivatization of this amino group allows for the exploration of structure-activity relationships by introducing a variety of substituents.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functional group. For example, treatment with acetyl chloride or pivaloyl chloride in the presence of a base like triethylamine can be used to form the corresponding N-acetyl or N-pivaloyl derivatives. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides, although controlling the degree of alkylation can be challenging.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can lead to the formation of ureas and carbamates, respectively. researchgate.net For instance, reaction with potassium cyanate (B1221674) can introduce a ureido moiety. researchgate.net

Reaction with Carbonyldiimidazole: This reagent can be used to form various derivatives, including ureas by subsequent reaction with another amine. researchgate.net

Structure Activity Relationship Sar Studies of Substituted 5 Amino N Butyl 2 Phenoxybenzamide Derivatives

Conformational and Electronic Influences of the N-butyl Chain on Biological Activity

The N-butyl chain attached to the benzamide (B126) nitrogen plays a significant role in the molecule's interaction with its biological target. While specific conformational analyses for the N-butyl group in 5-amino-N-butyl-2-phenoxybenzamide are not extensively detailed in the available literature, the nature of the N-substituent in related benzamide series is known to be a critical determinant of activity.

Positional and Substituent Effects of the 2-Phenoxy Moiety

The 2-phenoxy moiety is a significant structural feature, and its substitution pattern has a pronounced impact on biological activity. Studies on related 2-phenoxybenzamide (B1622244) derivatives have demonstrated that modifications to the phenoxy ring can dramatically alter efficacy.

For instance, the presence of a 4-fluorophenoxy substituent has been shown to have an advantageous effect on the antiplasmodial activity of related compounds. nih.gov When the 4-fluorophenoxy group was replaced by an unsubstituted phenoxy or a 4-acetamidophenoxy group, the activity of the compounds decreased, although they still exhibited notable efficacy. researchgate.net The substitution of the 4-fluorophenoxy moiety with a simple hydrogen atom led to a further reduction in activity and selectivity. researchgate.net This indicates that the electronic properties and size of the substituent at the 4-position of the phenoxy ring are critical for optimal biological response. The aryloxy substituent, in general, appears to be favorable for activity. researchgate.net

| Compound | Phenoxy Moiety Substitution | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| Reference Compound | 4-fluorophenoxy | 0.4134 | 316.9 |

| Analogue 1 | 4-phenoxy | 1.012-1.146 | 127.1-62.93 |

| Analogue 2 | 4-acetamidophenoxy | 1.012-1.146 | 127.1-62.93 |

| Analogue 3 | Unsubstituted (H) | 3.738 | 30.22 |

Data derived from studies on related 2-phenoxybenzamide derivatives with antiplasmodial activity. researchgate.net

Role of the 5-Amino Group and its Chemical Modifications in Biological Efficacy

The amino group at the 5-position of the benzamide ring is a key functional group that can significantly influence the molecule's biological activity. Its basicity and hydrogen-bonding capability can be pivotal for target interaction. Chemical modifications of this group, or changes in its position on the ring, can lead to substantial changes in efficacy.

In studies of analogous compounds where substituents on the anilino part of the molecule were varied, the substitution pattern was found to be a strong determinant of activity. researchgate.net For example, the replacement of a piperazinyl substituent with a primary amino group caused a notable decrease in antiplasmodial activity. nih.gov This highlights the importance of the nature and bulk of the substituent on this part of the molecule.

Furthermore, the position of substituents on the anilino ring has been shown to be critical. In one study, moving an N-Boc piperazinyl substituent from the ortho to the meta position resulted in a significant drop in activity. nih.gov However, placing this substituent at the para position led to the highest activity and selectivity among all tested compounds in that series. nih.gov This demonstrates a clear positional effect and suggests that the 5-amino group in the parent compound is in a potentially favorable position for biological activity.

| Compound Analogue | Anilino Ring Substitution Position | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| ortho-substituted | 2-position | 0.4134 | 316.9 |

| meta-substituted | 3-position | 3.297 | 37.58 |

| para-substituted | 4-position | 0.2690 | 461.0 |

Data based on positional isomers of related 2-phenoxybenzamide derivatives. nih.gov

Impact of Bioisosteric Replacements on Benzamide Core Activity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or metabolic stability. nih.govresearchgate.net The amide bond of the benzamide core is a key site for potential bioisosteric replacement.

For example, a 1,4-disubstituted 1,2,3-triazole is often considered an excellent isostere for a trans-amide bond. acs.org The choice of a suitable bioisostere would depend on the specific interactions of the benzamide core with its target. Replacing the amide with a thioamide, for instance, alters the hydrogen bond acceptor capacity and increases the acidity of the N-H bond, which could be used to probe the importance of these interactions for biological activity. mdpi.com Any bioisosteric replacement of the benzamide core would need to be carefully evaluated to ensure that the essential structural and electronic features required for activity are maintained.

Preclinical Mechanistic Investigations of Benzamide, 5 Amino N Butyl 2 Phenoxy Analogues

Molecular Target Identification and Validation (In Vitro)

Enzyme Modulation and Inhibition Studies

While direct studies on "Benzamide, 5-amino-N-butyl-2-phenoxy-" are limited, research on the broader class of benzamide (B126) derivatives has revealed interactions with a variety of enzymes. It is important to note that the following findings pertain to benzamide analogues and not specifically to "Benzamide, 5-amino-N-butyl-2-phenoxy-".

Histone Deacetylases (HDACs): Certain novel benzamide-based derivatives have been identified as potent inhibitors of Class I histone deacetylases (HDAC1-3). The presence of a 2-aminobenzamide (B116534) group was found to be crucial for this inhibitory activity. nih.gov Another study also highlighted that new 2-aminobenzamide-type HDAC inhibitors can inhibit cancer cell growth through mechanisms similar to established inhibitors like MS-275. nih.gov

Acetylcholinesterase: Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated moderate in vitro inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 33.1 to 85.8 µM. d-nb.info

β-secretase: There is no available information on the modulation of β-secretase by "Benzamide, 5-amino-N-butyl-2-phenoxy-" or its close analogues.

soluble Epoxide Hydrolase: There is no available information on the modulation of soluble Epoxide Hydrolase by "Benzamide, 5-amino-N-butyl-2-phenoxy-" or its close analogues.

Glucokinase: A series of benzamide derivatives have been developed as glucokinase activators. For instance, compounds 5 and 16b showed EC50 values of 28.3 and 44.8 nM, respectively. nih.gov

p38 MAP Kinase: While specific studies on the target compound are unavailable, the p38 MAP kinase pathway is a known target for some inhibitor classes. nih.gov

Glutathione S-transferase P1-1: There is no direct evidence of "Benzamide, 5-amino-N-butyl-2-phenoxy-" inhibiting this enzyme.

Pyruvate Ferredoxin Oxidoreductase: There is no available information on the modulation of Pyruvate Ferredoxin Oxidoreductase by "Benzamide, 5-amino-N-butyl-2-phenoxy-" or its close analogues.

Table 1: In Vitro Enzyme Modulation by Benzamide Analogues (Note: Data is for various benzamide analogues, not specifically Benzamide, 5-amino-N-butyl-2-phenoxy-)

| Enzyme Target | Compound Class | Observed Effect | Potency (IC50/EC50) |

| Histone Deacetylase 1-3 | Novel benzamide-based derivatives | Inhibition | - |

| Acetylcholinesterase | Halogenated 2-hydroxy-N-phenylbenzamides | Inhibition | 33.1 - 85.8 µM |

| Glucokinase | Benzamide derivatives | Activation | 28.3 - 44.8 nM |

Receptor Binding and Ligand-Target Interactions (In Vitro)

Significant findings have been made regarding a close analogue, 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) . This compound has been identified as a potent and selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3). nih.govresearchgate.net

In vitro studies using single-cell microfluorimetry, 45Ca2+ radiotracer fluxes, and patch-clamp in whole-cell configuration demonstrated that BED inhibits NCX3 activity with a very high potency. nih.gov The IC50 value for this inhibition was determined to be 1.9 nM. nih.gov

Further investigations into the molecular site of action revealed that the α1 and α2 repeats of the NCX3 protein are key molecular determinants for the inhibitory action of BED. nih.gov Conversely, the intracellular regulatory f-loop was not found to be involved in the interaction. nih.gov Importantly, BED displayed negligible effects on the NCX2 isoform, which is also expressed in the central nervous system, and it did not modulate the ubiquitously expressed NCX1 isoform, highlighting its selectivity for NCX3. nih.gov

Table 2: Receptor Binding Profile of 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED)

| Molecular Target | Effect | Potency (IC50) | Selectivity |

| Na+/Ca2+ exchanger isoform 3 (NCX3) | Inhibition | 1.9 nM | High |

| Na+/Ca2+ exchanger isoform 2 (NCX2) | Negligible effect | - | - |

| Na+/Ca2+ exchanger isoform 1 (NCX1) | No modulation | - | - |

Cellular Responses and Pathway Analysis (In Vitro)

Cellular Growth Inhibition and Apoptotic Pathway Induction

Studies on the close analogue 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) have shown that it can enhance cell death under specific conditions. At a concentration of 10 nM, BED was found to worsen the damage induced by oxygen/glucose deprivation (OGD) followed by reoxygenation in cortical neurons. nih.gov This effect was linked to a dysregulation of intracellular calcium levels. nih.gov Furthermore, at the same concentration, BED significantly increased cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD. nih.gov

Broader studies on other N-substituted benzamides, such as declopramide (B1670142), have demonstrated the ability to induce apoptosis. These compounds have been shown to trigger the mitochondrial pathway of apoptosis, evidenced by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov This induction of apoptosis was found to be independent of p53. nih.gov

Other research on 2-amino-1,4-naphthoquinone-benzamide derivatives has also confirmed their ability to induce apoptosis, a key mechanism for their anticancer activity. d-nb.info

Cell Cycle Perturbation Studies

Investigations into the effects of certain N-substituted benzamides on the cell cycle have revealed the potential for these compounds to cause cell cycle arrest. Specifically, declopramide has been shown to induce a G2/M cell cycle block in HL60 cells. nih.gov

In a different class of benzamide analogues, 2-amino-1,4-naphthoquinone-benzamides, treatment of MDA-MB-231 cells led to a dose-dependent increase in the percentage of cells in the sub-G1 phase. d-nb.info This is indicative of apoptotic cells. However, these compounds did not cause significant alterations in the G1, S, or G2 phases of the cell cycle. d-nb.info

There is no specific information available on cell cycle perturbation for "Benzamide, 5-amino-N-butyl-2-phenoxy-" or its close analogue BED.

Table 3: Effects of Benzamide Analogues on Cell Cycle

| Compound Class | Cell Line | Observed Effect |

| N-substituted benzamides (e.g., declopramide) | HL60 | G2/M block |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | Increase in sub-G1 phase |

Gene Expression and Protein Modulation Profiling

Currently, there is no available research data on the effects of "Benzamide, 5-amino-N-butyl-2-phenoxy-" or its close analogues on the p16INK4a-CDK4/6-pRb pathway or other specific gene and protein expression profiles.

Anti-Pathogenic Activity Studies (In Vitro)

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Analogues of Benzamide, 5-amino-N-butyl-2-phenoxy-, a distinct chemical scaffold, have been the subject of preclinical investigations to evaluate their potential as anti-pathogenic agents. This article delves into the in vitro activity of these analogues against a range of pathogens, including bacteria, malaria parasites, helminths, and viruses.

Antibacterial Spectrum and Potency

Research into the antibacterial properties of 5-amino-N-butyl-2-phenoxy-benzamide analogues is an area of active investigation. While specific data on this exact compound is limited in the reviewed literature, studies on structurally related benzamide derivatives provide insights into their potential antibacterial spectrum and potency.

For instance, a series of N-substituted-2-hydroxybenzamides has been evaluated for activity against various bacterial strains. These studies determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. In one such study, certain N-phenylbenzamide derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, compound 5a showed significant inhibition of Bacillus subtilis and Escherichia coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com

Another study on quinoxaline-based compounds, which can be considered structural analogues due to the presence of an amide linkage, also revealed promising antibacterial activity. Compounds 5m–5p from this series exhibited good to moderate activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov Specifically, compound 5p was identified as a potent broad-spectrum agent with an MIC of 4 μg/mL against S. aureus and 8 μg/mL against B. subtilis. nih.gov

These findings, while not directly on 5-amino-N-butyl-2-phenoxy-benzamide analogues, suggest that the broader benzamide class of compounds holds potential for antibacterial activity. The potency and spectrum are influenced by the nature and position of substituents on the benzamide core and the N-substituted phenyl ring. Further research is required to specifically elucidate the antibacterial profile of the 5-amino-N-butyl-2-phenoxy-benzamide scaffold.

Table 1: Antibacterial Activity of Selected Benzamide and Quinoxaline Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| Escherichia coli | 3.12 | nanobioletters.com | |

| 6b | Escherichia coli | 3.12 | nanobioletters.com |

| 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

| 5p | Staphylococcus aureus | 4 | nih.gov |

| Bacillus subtilis | 8 | nih.gov |

Antimalarial Activity (e.g., Plasmodium falciparum blood stages)

The global fight against malaria is hampered by the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. The 2-phenoxybenzamide (B1622244) scaffold, closely related to Benzamide, 5-amino-N-butyl-2-phenoxy-, has been identified as a promising starting point for the development of new antimalarial drugs.

A study focused on 2-phenoxybenzamide derivatives revealed significant in vitro activity against the blood stages of the NF54 strain of P. falciparum. mdpi.comdoaj.orgresearchgate.netnih.gov The antiplasmodial activity was found to be highly dependent on the substitution pattern on both the aniline (B41778) and the diaryl ether parts of the molecule. mdpi.comdoaj.orgnih.gov

One of the most potent compounds identified was tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate , which exhibited a half-maximal inhibitory concentration (IC50) of 0.2690 µM against P. falciparum NF54. mdpi.comdoaj.orgresearchgate.net This compound demonstrated high selectivity, with very low cytotoxicity against L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. mdpi.comdoaj.orgresearchgate.net

Structure-activity relationship (SAR) studies provided several key insights. For instance, the presence of a 4-fluorophenoxy substituent was generally found to be advantageous for antiplasmodial activity. nih.gov The replacement of a piperazinyl substituent at position 2 with a hydrogen atom or an amino group led to a decrease in activity. nih.gov Specifically, compounds 12 and 14 with such modifications showed negligible activity (IC50 = 9.325–21.28 µM). nih.gov

These findings underscore the potential of the 2-phenoxybenzamide core structure in the development of novel antimalarial agents. The demonstrated sub-micromolar activity against P. falciparum blood stages warrants further investigation and optimization of this class of compounds.

Table 2: In Vitro Antiplasmodial Activity of Selected 2-Phenoxybenzamide Analogues against P. falciparum NF54

| Compound | PfNF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) | Reference |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 | mdpi.comdoaj.orgresearchgate.net |

| Compound 12 | 9.325 | 202.5 | 21.71 | nih.gov |

| Compound 14 | 21.28 | 129.4 | 6.080 | nih.gov |

| meta-substituted analogue 36 | 3.297 | - | 37.58 | nih.gov |

| para-substituted analogue 37 | 0.2690 | - | 461.0 | nih.gov |

| 2-phenoxy analogue 54 | 1.222 | 124.0 | 151.4 | nih.gov |

Anthelmintic Activity (e.g., Caenorhabditis elegans)

The increasing prevalence of anthelmintic resistance necessitates the exploration of new chemical entities for the control of parasitic nematodes. The free-living nematode Caenorhabditis elegans is a widely used model organism for the initial screening and mechanistic study of potential anthelmintic compounds.

A study investigating the effects of a compound designated as KSI-4088 on C. elegans demonstrated significant anthelmintic activity. nih.gov This compound was shown to affect egg hatching, larval development, and the migration of the nematode. nih.gov Notably, KSI-4088 exhibited strong activity in inhibiting egg hatching and larval development, stages where well-known anthelmintics like ivermectin and levamisole (B84282) were ineffective against C. elegans. nih.gov

Furthermore, KSI-4088 was observed to alter the developmental timing of the worms at the L1-L3 and L4 stages. nih.gov The study also revealed that the larval stages (L3-4) of C. elegans were more sensitive to KSI-4088 than the adult worms in migration assays. nih.gov While the precise chemical structure of KSI-4088 and its direct structural relationship to Benzamide, 5-amino-N-butyl-2-phenoxy- is not explicitly detailed in the available abstract, the mention of its molecular structure being considered suggests that it belongs to a defined chemical class. nih.gov These results highlight the potential for novel compounds to exhibit potent anthelmintic properties against various life stages of nematodes. Further investigation into the structure of active compounds like KSI-4088 is crucial to establish a clear structure-activity relationship for this therapeutic area.

**Table 3: Effects of KSI-4088 on *Caenorhabditis elegans***

| Assay | Observation | Reference |

| Egg Hatching | Strong inhibitory activity | nih.gov |

| Larval Development | Strong inhibitory activity | nih.gov |

| Migration | L3-4 larvae more sensitive than adults | nih.gov |

| Developmental Timing | Altered timing of L1-L3 and L4 stages | nih.gov |

Antiviral Activity (e.g., Hepatitis B Virus capsid assembly modulation)

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge, and the viral capsid has emerged as a key target for the development of novel antiviral therapies. Capsid assembly modulators (CAMs) are small molecules that interfere with the proper formation of the viral capsid, thereby disrupting the viral life cycle.

Several studies have identified benzamide and sulfamoylbenzamide (SBA) derivatives as potent HBV capsid assembly modulators. nih.govnih.gov These compounds have been shown to inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. nih.gov Screening of a small molecule library led to the discovery of a series of SBA derivatives that significantly reduced the amount of cytoplasmic HBV DNA. nih.gov

Structure-activity relationship studies have identified fluorine-substituted SBAs with submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov Mechanistic studies revealed that these compounds act by dose-dependently inhibiting the formation of pgRNA-containing nucleocapsids, and genetic complementation studies have suggested that the HBV capsid protein is the direct target of these SBAs. nih.gov

While these studies have not specifically focused on 5-amino-N-butyl-2-phenoxy-benzamide analogues, the promising antiviral activity of the broader benzamide and sulfamoylbenzamide classes suggests that this scaffold is a viable starting point for the design of novel HBV capsid assembly modulators. The ability of these compounds to induce the formation of aberrant or empty capsids presents a unique mechanism of action that could be beneficial in the treatment of chronic HBV infection.

Table 4: Antiviral Mechanism of Benzamide and Sulfamoylbenzamide Analogues against HBV

| Compound Class | Mechanism of Action | Key Findings | Reference |

| Sulfamoylbenzamide (SBA) derivatives | Inhibition of pgRNA-containing nucleocapsid formation | Submicromolar antiviral activity; HBV capsid protein is the molecular target. | nih.gov |

| Benzamide derivatives | Capsid assembly modulation | Induce formation of aberrant or empty capsids. | nih.gov |

No Specific Research Found for "Benzamide, 5-amino-N-butyl-2-phenoxy-"

Further investigation into scientific databases and academic journals revealed no studies detailing the binding mode analysis, allosteric modulation mechanisms, predictive model development, or conformational analysis specifically for Benzamide, 5-amino-N-butyl-2-phenoxy-. Therefore, the creation of data tables and the elaboration on research findings as requested in the prompt's outline is not feasible.

Computational and Theoretical Studies on Benzamide, 5 Amino N Butyl 2 Phenoxy

Electronic Structure Calculations (e.g., HOMO/LUMO energies, charge transfer)

Electronic structure calculations, typically performed using Density Functional Theory (DFT), are fundamental to understanding the chemical behavior of benzamide (B126) derivatives. researchgate.net These calculations elucidate the distribution of electrons within the molecule and its energetic landscape.

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For molecules similar to "Benzamide, 5-amino-N-butyl-2-phenoxy-", the HOMO is often localized on the electron-rich regions, such as the amino group and the phenoxy ring system. In contrast, the LUMO tends to be delocalized over the electron-deficient parts, like the benzamide ring containing the electron-withdrawing carbonyl group. mdpi.com

Charge transfer is another important electronic phenomenon. The presence of both electron-donating groups (the 5-amino group) and electron-accepting moieties within the molecular framework facilitates intramolecular charge transfer. Studies on related compounds show that the amino group is a primary site for forming charge-transfer complexes with electron-acceptor molecules. nih.gov This interaction is fundamental to various chemical and biological processes. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Benzamide Derivatives This table presents illustrative data based on published values for related benzamide structures to demonstrate typical energy ranges. Specific values for Benzamide, 5-amino-N-butyl-2-phenoxy- would require dedicated computational analysis.

| Parameter | Representative Energy (eV) | Significance |

| EHOMO | -5.7 to -6.2 | Electron-donating capability mdpi.com |

| ELUMO | -1.1 to -2.0 | Electron-accepting capability mdpi.com |

| Energy Gap (ΔE) | 3.2 to 5.5 | Chemical reactivity and stability researchgate.netnih.gov |

Crystal Structure Prediction and Analysis of Solid Forms

The analysis of the three-dimensional arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. This is typically achieved experimentally through single-crystal X-ray diffraction. researchgate.net

In the crystal lattice of benzamide derivatives, the molecular conformation and packing are dominated by intermolecular interactions, most notably hydrogen bonds. researchgate.net For "Benzamide, 5-amino-N-butyl-2-phenoxy-", several key hydrogen bonding interactions are expected:

The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. nih.gov

The primary amino group (–NH2) provides two hydrogen bond donors.

The carbonyl oxygen and the phenoxy oxygen atom can act as hydrogen bond acceptors.

Computational crystal structure prediction (CSP) is a theoretical method used to predict the most stable crystal packing arrangements (polymorphs) of a molecule based on its chemical diagram. This approach calculates the lattice energies of thousands of hypothetical crystal structures, identifying those with the lowest energy as the most likely to be observed experimentally.

Table 2: Illustrative Crystallographic Parameters for a Benzamide Derivative This table provides an example of typical crystallographic data obtained for related benzamide compounds. The specific parameters for Benzamide, 5-amino-N-butyl-2-phenoxy- would need to be determined experimentally.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell researchgate.net |

| Space Group | P21/n | The symmetry elements of the crystal researchgate.net |

| a (Å) | 7.2263 | Unit cell dimension along the a-axis researchgate.net |

| b (Å) | 15.1234 | Unit cell dimension along the b-axis |

| c (Å) | 10.5432 | Unit cell dimension along the c-axis |

| β (°) | 98.45 | Angle of the unit cell |

| Dihedral Angle (Amide-Phenyl) | 5.63° | The twist between the amide plane and the phenyl ring researchgate.net |

| N–H···O Hydrogen Bond (Å) | 3.083 | A common intermolecular interaction distance nih.gov |

Analytical Methodologies for Research on Benzamide, 5 Amino N Butyl 2 Phenoxy Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique identifies the chemical environment of protons within a molecule. For Benzamide (B126), 5-amino-N-butyl-2-phenoxy-, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the two separate benzene (B151609) rings, the protons of the N-butyl group, and the protons of the amine (-NH₂) and amide (-NH-) groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment. For instance, the amide proton typically appears as a broad singlet at a higher chemical shift. mdpi.com Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), can be used to confirm which protons are coupled to each other.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in Benzamide, 5-amino-N-butyl-2-phenoxy- would produce a distinct signal. The spectrum would clearly show signals for the carbonyl carbon of the amide group (typically in the 160-170 ppm range), the aromatic carbons, and the aliphatic carbons of the N-butyl chain. rsc.org The chemical shifts of the aromatic carbons are influenced by their substituents (amino, phenoxy, and amide groups). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. Further confirmation of assignments can be achieved through 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. mdpi.com

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Amide (N-H) | ~8.0 - 9.0 | Often a broad singlet, position can vary. |

| Aromatic (Ar-H) | ~6.5 - 8.0 | Complex multiplets due to two substituted rings. | |

| Amine (NH₂) | ~3.5 - 5.0 | Broad signal, can exchange with D₂O. | |

| Alkyl (N-CH₂-CH₂-CH₂-CH₃) | ~0.9 - 3.5 | Distinct signals for each methylene (B1212753) group and the terminal methyl group. | |

| ¹³C NMR | Amide (C=O) | ~165 - 170 | Characteristic downfield signal. |

| Aromatic (Ar-C) | ~110 - 160 | Multiple signals corresponding to the 12 aromatic carbons. | |

| Alkyl (N-CH₂) | ~40 | Carbon directly attached to the amide nitrogen. | |

| Alkyl (-CH₂-CH₂-CH₃) | ~13 - 32 | Signals for the remaining carbons of the butyl chain. |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For Benzamide, 5-amino-N-butyl-2-phenoxy- (C₁₇H₂₀N₂O₂), the calculated exact mass would be a key confirmation of its identity. The technique also provides structural information through the analysis of fragmentation patterns.

| Analysis | Information Obtained | Expected Value / Observation |

|---|---|---|

| Molecular Ion Peak [M+H]⁺ | Confirms molecular weight. | Expected m/z for C₁₇H₂₁N₂O₂⁺ (protonated) would be detected. |

| High-Resolution MS (HRMS) | Confirms elemental composition. | Observed exact mass should match the calculated value for the molecular formula. rsc.org |

| Fragmentation Pattern | Provides structural information. | Fragments corresponding to the loss of the butyl group, or cleavage at the amide or ether linkages. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency. For Benzamide, 5-amino-N-butyl-2-phenoxy-, the IR spectrum would provide clear evidence for the presence of the amine, amide, and ether functional groups.

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric Stretch | ~3300 - 3400 |

| Asymmetric Stretch | ~3400 - 3500 | |

| Amide (N-H) | Stretch | ~3200 - 3300 |

| Aromatic (C-H) | Stretch | ~3000 - 3100 |

| Aliphatic (C-H) | Stretch | ~2850 - 2960 |

| Amide (C=O) | Stretch | ~1630 - 1680 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| Ether (C-O) | Stretch | ~1200 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The benzamide and phenoxy moieties in the target molecule contain aromatic rings, which act as chromophores that absorb UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λmax) that can be useful for quantitative analysis and for confirming the presence of the conjugated aromatic systems. Theoretical calculations can also be used to predict the UV-Vis spectrum and compare it with experimental results. atlantis-press.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to determine the purity of a compound. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For benzamide derivatives, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. rsc.org After development, the spots are visualized, typically under UV light. The purity of the compound is indicated by the presence of a single spot. The retention factor (Rf) value is a characteristic property of the compound in a specific TLC system.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the separation, quantification, and purification of Benzamide, 5-amino-N-butyl-2-phenoxy- and its related derivatives. The polarity of the benzamide group, coupled with the varied substituents, allows for effective separation using reversed-phase HPLC methods.

In a typical reversed-phase HPLC analysis of benzamide derivatives, a non-polar stationary phase, such as a C18 column, is employed. The separation is then achieved by using a polar mobile phase, which often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous component, such as water, frequently with a modifier like formic acid or phosphoric acid to improve peak shape and resolution. For Mass Spectrometry (MS) compatible applications, volatile modifiers like formic acid are preferred. sielc.com

Detailed Research Findings:

The following interactive data table outlines a hypothetical, yet scientifically plausible, set of HPLC parameters that could be used as a starting point for the analysis of Benzamide, 5-amino-N-butyl-2-phenoxy-, based on methods for related compounds.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and may require optimization for the specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and relatively low volatility of many benzamide derivatives, including Benzamide, 5-amino-N-butyl-2-phenoxy-, direct analysis by GC can be challenging. These compounds may exhibit poor peak shape, tailing, and potential decomposition in the high-temperature environment of the GC inlet and column.

To overcome these limitations, derivatization is a common strategy employed for the GC analysis of benzamides. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques for compounds containing amine and amide functional groups include silylation and acylation.

Detailed Research Findings:

Specific GC methods for Benzamide, 5-amino-N-butyl-2-phenoxy- are not extensively documented. However, the general principles of GC analysis for polar, nitrogen-containing compounds are well-established. Derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the primary amine and amide protons into less polar trimethylsilyl (B98337) derivatives, making them more amenable to GC analysis.

The following interactive data table outlines a potential GC method, including a derivatization step, that could be adapted for the analysis of Benzamide, 5-amino-N-butyl-2-phenoxy-.

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | Heat at 70 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table provides a representative GC method that would likely require optimization for the specific derivatized compound.

X-ray Diffraction Techniques for Solid-State Characterization

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, providing detailed information about the atomic and molecular structure of a compound. For Benzamide, 5-amino-N-butyl-2-phenoxy- and its derivatives, both single crystal and powder X-ray diffraction are crucial for understanding their three-dimensional structure, polymorphism, and crystallinity.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the physical and chemical properties of the compound.

Detailed Research Findings:

While the crystal structure of Benzamide, 5-amino-N-butyl-2-phenoxy- has not been specifically reported, studies on other benzamide derivatives have revealed common structural motifs. For example, the crystal structures of various N-substituted benzamides often exhibit intermolecular hydrogen bonds involving the amide N-H and C=O groups, leading to the formation of chains or dimers in the solid state. The planarity of the benzamide moiety can be influenced by the nature and size of the substituents.

The following interactive data table presents hypothetical crystallographic data for a benzamide derivative, illustrating the type of information obtained from a single crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| β (°) | 95.12 |

| Volume (ų) | 1134.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.250 |

| R-factor (%) | 4.5 |

This table contains representative data for a crystalline benzamide derivative and is for illustrative purposes only.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic "fingerprint" for a crystalline solid, which is useful for phase identification, polymorphism screening, and determination of sample purity. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ).

Detailed Research Findings:

In the context of pharmaceutical development and materials science, PXRD is essential for characterizing different crystalline forms (polymorphs) of a compound, which can have different physical properties such as solubility and stability. For benzamide derivatives, PXRD can be used to monitor phase transformations that may occur under different conditions, such as temperature and humidity. For example, variable-temperature powder X-ray diffraction (VT-PXRD) has been used to study the cocrystallization of benzamide with other molecules. nih.gov

The following interactive data table shows a representative list of 2θ values and their corresponding relative intensities that might be observed in a PXRD pattern for a crystalline benzamide derivative.

| 2θ (degrees) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 65 |

| 19.2 | 80 |

| 21.7 | 50 |

| 24.6 | 95 |

| 28.1 | 30 |

This table represents a characteristic PXRD pattern for a hypothetical crystalline benzamide derivative.

Preclinical Metabolic Stability and Pathway Studies of Benzamide, 5 Amino N Butyl 2 Phenoxy Analogues

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Microsomal Systems)

The in vitro metabolic stability of benzamide (B126) analogues has been investigated using liver microsomes from various species, including humans, rats, and mice. These studies are crucial for predicting the hepatic clearance of a compound in vivo.

Microsomal stability assays typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint).

For instance, studies on N-substituted benzamides have shown that the nature of the substituent on the amide nitrogen significantly influences metabolic stability. A study on a series of N-methylbenzamides demonstrated that these compounds undergo metabolism in liver microsomes. nih.gov Similarly, research on other benzamide derivatives has highlighted the susceptibility of the amide bond to hydrolysis by microsomal enzymes.

In a study of piperazin-1-ylpyridazines, a related class of compounds, rapid metabolism was observed in both mouse and human liver microsomes, with in vitro half-lives as short as approximately 3 minutes. nih.gov Conversely, a related carboxamide was found to be relatively stable in rat liver microsomes, with 97% of the compound remaining after a 30-minute incubation, indicating that subtle structural differences can significantly impact metabolic stability. nih.gov

The stability of various benzamide analogues in liver microsomes is summarized in the interactive table below.

| Compound Analogue | Microsomal System | Half-life (t½) | Key Findings | Reference |

|---|---|---|---|---|

| Piperazin-1-ylpyridazine Analogue | Mouse and Human Liver Microsomes | ~ 3 min | Demonstrated rapid metabolic turnover. | nih.gov |

| Related Carboxamide | Rat Liver Microsomes | > 30 min (97% remaining) | Showed high metabolic stability. | nih.gov |

| N-methylbenzamide | Rat Liver Microsomes | Not specified | Undergoes metabolic conversion. | nih.gov |

Identification of Metabolites in Preclinical Animal Models (e.g., mouse hepatocytes, whole animals)

The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate. For benzamide analogues, several metabolites have been identified in preclinical models.

In studies with N-methylbenzamide, N-(hydroxymethyl)-benzamide was identified as a major metabolite in vitro and was also detected as a urinary metabolite in vivo. nih.gov Further metabolism of N-methylbenzamide in mouse hepatocyte suspensions and in vivo led to the formation of N-formylbenzamide. nih.gov When N,N-dimethylbenzamide was studied, N-(hydroxymethyl)-N-methylbenzamide was identified as a metabolite in vitro. nih.gov

Enzymatic Biotransformation Pathways (e.g., N-hydroxylation, oxidative metabolism)

The metabolism of benzamide analogues is primarily driven by oxidative enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.

The formation of N-(hydroxymethyl) compounds from N-methylbenzamides is a clear indication of oxidative metabolism at the N-methyl group. nih.gov This N-hydroxylation is a common metabolic pathway for compounds containing N-alkyl groups. The subsequent oxidation of the hydroxymethyl group can lead to the formation of N-formyl derivatives. nih.gov

Studies on thiobenzamide (B147508) suggest that the microsomal FAD-containing monooxygenase is the primary enzyme responsible for both the S-oxidation of thiobenzamide to its S-oxide and the subsequent conversion to benzamide. nih.gov While a role for cytochromes P-450 could not be entirely excluded, the evidence pointed towards FMO as the major contributor. nih.gov

For phenoxy-containing compounds, oxidative degradation is also a significant pathway. nih.gov The enzymatic browning of phenolic compounds, which involves oxidation by polyphenol oxidase, highlights the susceptibility of the phenoxy moiety to oxidative metabolism. nih.gov

Influence of Structural Features on Metabolic Clearance in Preclinical Systems

The structural characteristics of benzamide analogues play a pivotal role in determining their metabolic fate and clearance.

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly affect metabolic stability. For example, N-substitution can influence the susceptibility of the amide bond to hydrolysis. In N-methylbenzamides, the stability of the metabolically generated N-(hydroxymethyl) compound is affected by further substitution on the nitrogen atom. N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.gov

Steric Shielding: Introducing bulky groups near a metabolically liable site can sterically hinder enzyme access and reduce the rate of metabolism. Research on Nα-aroyl-N-aryl-phenylalanine amides demonstrated that sterically shielding the amide bonds with methyl groups increased their microsomal stability. nih.gov This principle is analogous to the development of lidocaine, where methyl groups were introduced to prevent rapid amide hydrolysis. nih.gov

Aromatic Substitution: Substitution on the aromatic rings can also influence metabolic clearance. In the case of N-methylbenzamides, 4-chloro and 4-t-butyl substitutions on the phenyl ring did not significantly affect the stability of the N-(hydroxymethyl) metabolite. nih.gov However, for a series of piperazin-1-ylpyridazines, "fluorine-blocking" the para-position of a benzene (B151609) ring led to a 13-fold increase in the in vitro half-life in mouse liver microsomes, indicating that this position was a primary site of metabolism. nih.gov

The following interactive table summarizes how different structural features can impact metabolic clearance in benzamide analogues.

| Structural Feature | Effect on Metabolism | Example Analogue | Reference |

|---|---|---|---|

| N-Methyl Substitution | Site for N-hydroxylation and further oxidation. | N-methylbenzamide | nih.gov |

| Steric Hindrance near Amide Bond | Increased microsomal stability by preventing enzymatic hydrolysis. | Nα-aroyl-N-aryl-phenylalanine amides | nih.gov |

| Para-Fluorination of Phenyl Ring | Blocked a key site of metabolism, leading to a significant increase in metabolic stability. | Piperazin-1-ylpyridazine Analogue | nih.gov |

| Substitution on the Nitrogen of N-methyl group | Decreased the stability of the N-hydroxymethyl metabolite. | N,N-dimethylbenzamide | nih.gov |

Future Research Trajectories for Benzamide, 5 Amino N Butyl 2 Phenoxy

Design of Next-Generation Analogues with Enhanced Preclinical Efficacy

The development of analogues of Benzamide (B126), 5-amino-N-butyl-2-phenoxy- with improved preclinical efficacy represents a primary and immediate research objective. A systematic medicinal chemistry campaign would be essential to probe the structure-activity relationship (SAR) of this scaffold. Initial efforts should be guided by the findings for the closely related compound, 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride, a potent inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3) nih.govresearchgate.net.

Future synthetic efforts should focus on modifications at three key positions: the phenoxy ring, the butyl chain, and the amino group. The introduction of various substituents on the phenoxy ring could modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for its biological target. Similarly, alterations to the N-butyl group, such as varying its length, introducing branching, or incorporating cyclic moieties, could influence the compound's pharmacokinetic properties.

| Modification Site | Proposed Modifications | Rationale |

| Phenoxy Ring | Introduction of electron-donating or electron-withdrawing groups | To probe electronic requirements for optimal target engagement |

| N-Butyl Chain | Variation in chain length, branching, and cyclization | To optimize pharmacokinetic properties and target binding |

| Amino Group | Acylation or alkylation | To explore the impact on solubility and membrane permeability |

A focused library of such analogues would be synthesized and subjected to a battery of in vitro assays to determine their potency, selectivity, and preliminary metabolic stability. The goal of this iterative design-synthesis-testing cycle would be to identify lead candidates with superior preclinical profiles compared to the parent compound.

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While the primary biological target of the parent scaffold may be inferred from its analogues, a comprehensive understanding of its mechanism of action requires an unbiased exploration of all potential biological targets. The Na+/Ca2+ exchanger, particularly the NCX3 isoform, stands out as a probable target given the activity of 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride nih.govresearchgate.net. Future research should, therefore, initially focus on confirming the interaction of Benzamide, 5-amino-N-butyl-2-phenoxy- with all NCX isoforms.

Beyond this primary hypothesis, a broader screening approach is warranted to uncover novel targets and potential off-target effects. This could involve cell-based phenotypic screening across a diverse panel of cell lines, followed by target deconvolution using techniques such as chemical proteomics or genetic approaches like CRISPR-Cas9 screening. Identifying the full spectrum of molecular interactions will be crucial for understanding the compound's polypharmacology and for predicting its therapeutic potential and possible side effects.

Advanced Computational Modeling for Predictive Research and Lead Optimization

To accelerate the drug discovery process and to refine the design of next-generation analogues, advanced computational modeling will be indispensable. Initially, homology modeling of the target protein, if its crystal structure is unavailable, will provide a structural basis for molecular docking studies. These docking simulations will allow for the in silico prediction of binding modes and affinities for a virtual library of designed analogues, helping to prioritize the most promising candidates for synthesis.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the key residues involved in binding. Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more experimental data becomes available, enabling the prediction of the biological activity of novel compounds based on their physicochemical properties.

| Computational Method | Application | Expected Outcome |

| Homology Modeling | Generation of a 3D model of the target protein | A structural framework for docking studies |

| Molecular Docking | Prediction of ligand binding modes and affinities | Prioritization of analogues for synthesis |

| Molecular Dynamics | Simulation of the ligand-protein complex over time | Insights into binding stability and key interactions |

| QSAR | Correlation of chemical structure with biological activity | Predictive models for the design of more potent compounds |

Development of Robust and Scalable Synthetic Routes for Research Applications

The availability of a robust and scalable synthetic route is a prerequisite for the extensive preclinical evaluation of Benzamide, 5-amino-N-butyl-2-phenoxy- and its analogues. While general methods for the synthesis of benzamides are well-established, a route specifically optimized for this scaffold needs to be developed mdpi.comresearchgate.netatlantis-press.comresearchgate.net. The key steps would likely involve the coupling of a substituted benzoic acid with N-butylamine.

Future research in this area should focus on improving the efficiency and reducing the cost of the synthesis. This could involve exploring alternative coupling reagents, optimizing reaction conditions (temperature, solvent, and reaction time), and developing a purification strategy that is amenable to large-scale production. A successful outcome would be a synthetic protocol that can reliably produce gram quantities of the compound for in-depth preclinical studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Preclinical Models

To gain a holistic understanding of the biological effects of Benzamide, 5-amino-N-butyl-2-phenoxy-, the integration of multi-omics data from preclinical models is a critical future direction nih.gov. This systems-level approach will involve treating cells or animal models with the compound and then analyzing the global changes in the transcriptome, proteome, and metabolome.

Transcriptomic analysis (e.g., RNA-seq) will reveal changes in gene expression, providing clues about the signaling pathways modulated by the compound. Proteomic studies will identify alterations in protein levels and post-translational modifications, offering a more direct link to cellular function. Metabolomic profiling will uncover changes in the levels of small molecule metabolites, reflecting the downstream effects of the compound on cellular metabolism. The integrated analysis of these datasets will provide a comprehensive molecular snapshot of the compound's mechanism of action, facilitating the identification of biomarkers for its activity and the prediction of its therapeutic effects nih.gov.

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-butyl-2-phenoxybenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

-

Synthetic Routes :

- Amide Coupling : Use benzoyl chloride derivatives with O-benzyl hydroxylamine hydrochloride () under basic conditions (e.g., sodium carbonate) to form the amide bond.

- Phenoxy Group Introduction : Employ nucleophilic aromatic substitution (SNAr) with phenol derivatives at the 2-position of the benzamide scaffold ().

- Amino Group Protection/Deprotection : Protect the 5-amino group using tert-butyloxycarbonyl (Boc) or acetyl groups during synthesis to prevent side reactions ().

-

Optimization Strategies :

- Catalyst Screening : Test bases like pyridine or triethylamine to enhance reaction efficiency ().

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield using microwave irradiation ().

- Solvent Selection : Dichloromethane (DCM) or acetonitrile () are preferred for their compatibility with amide-forming reactions.

Q. Which spectroscopic techniques are critical for characterizing 5-amino-N-butyl-2-phenoxybenzamide, and how are data contradictions resolved?

Methodological Answer:

-

Core Techniques :

-

Resolving Contradictions :

Advanced Research Questions